molecular formula C9H11ClO4S B13882434 4-Chloro-2-methoxybenzyl methanesulfonate

4-Chloro-2-methoxybenzyl methanesulfonate

Katalognummer: B13882434
Molekulargewicht: 250.70 g/mol
InChI-Schlüssel: ODRFZUWGSRBSJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-methoxybenzyl methanesulfonate is an organic compound with the molecular formula C9H11ClO4S It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxybenzyl methanesulfonate typically involves the reaction of 4-chloro-2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-Chloro-2-methoxybenzyl alcohol+Methanesulfonyl chloride4-Chloro-2-methoxybenzyl methanesulfonate+HCl\text{4-Chloro-2-methoxybenzyl alcohol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Chloro-2-methoxybenzyl alcohol+Methanesulfonyl chloride→4-Chloro-2-methoxybenzyl methanesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions and control the reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-methoxybenzyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.

    Reduction: Products include 4-chloro-2-methoxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-methoxybenzyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methoxybenzyl methanesulfonate involves the formation of a reactive intermediate upon nucleophilic attack. The methanesulfonate group acts as a leaving group, facilitating the formation of a carbocation or a transition state that can undergo further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzyl methanesulfonate: Similar structure but lacks the chlorine atom at the 4-position.

    4-Chloro-2-methoxybenzyl chloride: Similar structure but with a chloride group instead of the methanesulfonate group.

Uniqueness

4-Chloro-2-methoxybenzyl methanesulfonate is unique due to the presence of both the chlorine and methoxy groups, which influence its reactivity and potential applications. The combination of these substituents makes it a versatile compound for various chemical transformations and research applications.

Eigenschaften

Molekularformel

C9H11ClO4S

Molekulargewicht

250.70 g/mol

IUPAC-Name

(4-chloro-2-methoxyphenyl)methyl methanesulfonate

InChI

InChI=1S/C9H11ClO4S/c1-13-9-5-8(10)4-3-7(9)6-14-15(2,11)12/h3-5H,6H2,1-2H3

InChI-Schlüssel

ODRFZUWGSRBSJJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)Cl)COS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.